Decanoate

Übersicht

Beschreibung

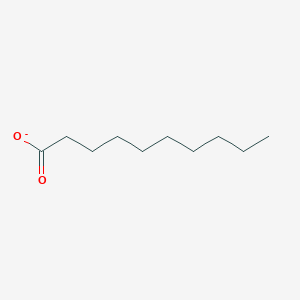

Decanoate is a fatty acid anion 10:0 that is the conjugate base of decanoic acid. It has a role as a human metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a medium-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 10:0. It is a conjugate base of a decanoic acid.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Nandrolone decanoate is primarily utilized in clinical settings for its anabolic properties. It is a synthetic derivative of testosterone that has been employed in the treatment of various conditions:

- Anemia : Nandrolone this compound is effective in treating anemia, particularly in patients with chronic renal failure, by stimulating erythropoiesis (the production of red blood cells) .

- Muscle Wasting Disorders : It is used to counteract muscle wasting in patients undergoing long-term corticosteroid therapy or those suffering from chronic diseases such as cancer or HIV/AIDS .

- Bone Density Improvement : The compound has been shown to increase bone density and is sometimes prescribed for osteoporosis, especially in postmenopausal women .

Physiological Effects and Mechanisms

Nandrolone this compound exerts its effects through various biological mechanisms:

- Anabolic Effects : It enhances protein synthesis and nitrogen retention, which are crucial for muscle growth and repair. Studies have demonstrated that nandrolone can increase muscle mass and strength when combined with resistance training .

- Bone Morphology : Research indicates that nandrolone this compound can lead to changes in bone morphology, specifically increasing the diameter of the distal epiphysis in animal models . However, its impact on overall bone weight and length appears minimal without concurrent physical activity .

- Neurological Impact : There is evidence suggesting that nandrolone this compound influences neuronal signaling and behavior, affecting anxiety, aggression, and memory functions . This highlights its potential implications beyond mere physical enhancement.

Case Studies and Research Findings

Several studies have investigated the effects of nandrolone this compound across different populations and conditions:

Eigenschaften

Molekularformel |

C10H19O2- |

|---|---|

Molekulargewicht |

171.26 g/mol |

IUPAC-Name |

decanoate |

InChI |

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/p-1 |

InChI-Schlüssel |

GHVNFZFCNZKVNT-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCC(=O)[O-] |

Kanonische SMILES |

CCCCCCCCCC(=O)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.